4-Trimethylammoniobutanal
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Overview
Description
. It is characterized by the presence of a trimethylammonium group attached to a butanal backbone. This compound is a metabolite found in various organisms, including humans and mice .
Scientific Research Applications
4-Trimethylammoniobutanal has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its role in metabolic pathways and its interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Trimethylammoniobutanal can be synthesized through the oxidation of 4-trimethylammoniobutanol. The reaction typically involves the use of oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve the catalytic oxidation of 4-trimethylammoniobutanol using metal catalysts. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Trimethylammoniobutanal undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 4-trimethylammoniobutanoic acid.
Reduction: The compound can be reduced to 4-trimethylammoniobutanol.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include PCC and CrO3.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.
Major Products:
Oxidation: 4-Trimethylammoniobutanoic acid.
Reduction: 4-Trimethylammoniobutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 4-trimethylammoniobutanal involves its interaction with specific enzymes. For example, it can be converted into 4-trimethylammoniobutanoic acid through the action of the enzyme 4-trimethylaminobutyraldehyde dehydrogenase . This conversion is crucial in metabolic pathways related to the synthesis of L-carnitine .
Comparison with Similar Compounds
4-Trimethylammoniobutanoic acid: A derivative of 4-trimethylammoniobutanal, involved in the synthesis of L-carnitine.
Gamma-butyrobetaine: Another related compound, also a precursor to L-carnitine.
Uniqueness: this compound is unique due to its specific role in metabolic pathways and its ability to undergo various chemical reactions, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
64595-66-0 |
---|---|
Molecular Formula |
C7H16NO+ |
Molecular Weight |
130.21 g/mol |
IUPAC Name |
trimethyl(4-oxobutyl)azanium |
InChI |
InChI=1S/C7H16NO/c1-8(2,3)6-4-5-7-9/h7H,4-6H2,1-3H3/q+1 |
InChI Key |
OITBLCDWXSXNCN-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCCC=O |
Canonical SMILES |
C[N+](C)(C)CCCC=O |
64595-66-0 | |
physical_description |
Solid |
Synonyms |
gamma-trimethylaminobutyraldehyde trimethylaminobutyraldehyde |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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